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Compound of Interest

Compound Name: Methyl 2-amino-5-methylbenzoate

Cat. No.: B016175 Get Quote

An In-depth Technical Guide to Methyl 2-amino-
5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-amino-5-methylbenzoate (CAS No: 18595-16-9) is an aromatic amine and ester

compound that serves as a valuable building block in organic synthesis. Its bifunctional nature,

possessing both a nucleophilic amino group and an ester moiety, allows for a wide range of

chemical transformations. This makes it a versatile intermediate in the synthesis of more

complex molecules, including heterocyclic systems and potential pharmaceutical agents. This

guide provides a comprehensive overview of its chemical and physical properties, detailed

experimental protocols for its synthesis and characterization, and its role as a precursor in

synthetic applications.

Core Properties and Characteristics
The properties of Methyl 2-amino-5-methylbenzoate are summarized in the tables below,

providing a ready reference for laboratory use.

Table 1: Chemical and General Properties
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Property Value Reference

IUPAC Name
methyl 2-amino-5-

methylbenzoate
[1]

Synonyms
Methyl 5-methylanthranilate,

Methyl 6-amino-m-toluate
[2]

CAS Number 18595-16-9 [1][2][3]

Molecular Formula C₉H₁₁NO₂ [3]

Molecular Weight 165.19 g/mol [3]

Canonical SMILES
CC1=CC(=C(C=C1)N)C(=O)O

C
[3]

InChI Key
JNPZKGOLYSCSEL-

UHFFFAOYSA-N

Table 2: Physical and Computed Properties
Property Value Reference

Appearance Yellow Solid [1]

Melting Point 55-57 °C [2]

XLogP3 2.1 [4]

Purity ≥95% [2]

Table 3: Spectroscopic Data
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Spectrum Type Data Reference

¹H NMR

(400 MHz, CDCl₃) δ (ppm):

7.65 (s, 1H), 7.25 (s, 1H), 7.10-

7.07 (q, 1H, J=8Hz), 6.58 (d,

1H), 3.86 (s, 3H), 2.22 (s, 3H)

[1]

IR (Infrared)

C=O Stretch (Aromatic Ester):

1730-1715 cm⁻¹; C-O Stretch:

1300-1000 cm⁻¹ (two bands);

N-H Stretch (Primary Amine):

3200-3400 cm⁻¹ (two medium

bands)

[5][6]

Mass Spec (MS)
Expected m/z for [M]⁺:

~165.08
[7]

Experimental Protocols
Detailed methodologies for the synthesis and analysis of Methyl 2-amino-5-methylbenzoate
are provided below.

Protocol 1: Synthesis via Reduction of Methyl 5-methyl-
2-nitrobenzoate[1]
This protocol details the reduction of a nitro group to an amine to yield the target compound.

Materials:

Methyl 5-methyl-2-nitrobenzoate

Methanol (MeOH)

Water (H₂O)

Iron powder (Fe)

Ammonium chloride (NH₄Cl)
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Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Filtration apparatus (e.g., Buchner funnel)

Rotary evaporator

Procedure:

Combine Methyl 5-methyl-2-nitrobenzoate (e.g., 8 g, 41.0 mmol), iron powder, and

ammonium chloride in a solvent mixture of methanol (80 mL) and water (10 mL) in a round-

bottom flask.

Heat the mixture to reflux and stir vigorously for 12 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 20%

ethyl acetate/hexane mixture.

Upon completion, allow the reaction mixture to cool to room temperature and filter it to

remove the iron catalyst and other solids.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Dissolve the crude product in dichloromethane (e.g., 50 mL) and wash with a saturated

NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid.

Combine the organic layers and dry over anhydrous Na₂SO₄.

Filter the solution to remove the drying agent and evaporate the solvent to yield the target

compound, Methyl 2-amino-5-methylbenzoate.[1]
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Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.

Instrumentation & Materials:

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

High-quality 5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Sample of Methyl 2-amino-5-methylbenzoate

Volumetric glassware and micropipettes

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C

NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS.[8]

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Transfer: Carefully transfer the solution into a clean NMR tube to the appropriate height.

Spectrometer Setup: Insert the sample into the spectrometer.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and

perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which

maximizes spectral resolution.[8]

¹H NMR Acquisition:

Tune the probe for the ¹H nucleus.
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Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-

2 seconds).

¹³C NMR Acquisition:

Tune the probe for the ¹³C nucleus.

Use a proton-decoupled pulse sequence.

Acquire the spectrum using appropriate parameters (e.g., 1024 or more scans, relaxation

delay of 2-5 seconds) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase and baseline correction, and referencing the chemical shifts to the

TMS internal standard (0.00 ppm).

Protocol 3: Fourier-Transform Infrared (FT-IR)
Spectroscopy Analysis
This protocol describes the use of FT-IR with an Attenuated Total Reflectance (ATR) accessory

for solid samples.

Instrumentation & Materials:

FT-IR Spectrometer with an ATR accessory

Sample of Methyl 2-amino-5-methylbenzoate

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum to

capture the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the

sample spectrum.[9]
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Sample Application: Place a small amount of the solid sample onto the ATR crystal surface,

ensuring complete coverage of the crystal.[9]

Apply Pressure: Swing the pressure clamp into position and apply firm, consistent pressure

to ensure good contact between the sample and the crystal.

Sample Scan: Acquire the sample spectrum. A typical scan range is 4000-600 cm⁻¹, with a

resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.[9]

Data Analysis: Process the spectrum and identify the characteristic absorption bands for the

functional groups present (e.g., N-H, C=O, C-O).[5][6]

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR

crystal thoroughly with a solvent-moistened wipe.

Protocol 4: Mass Spectrometry (MS) Analysis
This protocol outlines a general procedure for obtaining a mass spectrum using Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation & Materials:

GC-MS system with an EI source

Sample of Methyl 2-amino-5-methylbenzoate

Appropriate solvent (e.g., dichloromethane or ethyl acetate)

Autosampler vial with cap

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile

solvent compatible with the GC system.

GC Method: Set up the GC method. This includes selecting an appropriate column (e.g., a

nonpolar column like DB-5ms), setting the oven temperature program (e.g., start at 50°C,

ramp to 250°C), and defining the injector temperature and carrier gas (Helium) flow rate.
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MS Method: Set the MS parameters. For EI, the standard ionization energy is 70 eV. Define

the mass scan range (e.g., m/z 40-400) to ensure detection of the molecular ion and key

fragments.[10]

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Acquisition: The sample will be vaporized, separated by the GC column, and then

introduced into the mass spectrometer for ionization and analysis.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum

corresponding to the analyte peak. Identify the molecular ion peak ([M]⁺) and analyze the

fragmentation pattern to confirm the structure.

Applications in Synthesis and Drug Discovery
Methyl 2-amino-5-methylbenzoate is primarily utilized as a versatile synthetic intermediate.[1]

The presence of both an aniline-type amino group and a methyl ester allows for orthogonal

chemical modifications. The amine can undergo reactions such as acylation, alkylation,

diazotization, and cyclization, while the ester is available for hydrolysis or amidation. This dual

functionality makes it a valuable precursor for creating libraries of complex molecules for

screening in drug discovery programs.

Visualizations
The following diagrams illustrate the synthesis workflow and the logical role of Methyl 2-
amino-5-methylbenzoate as a chemical building block.

Synthesis of Methyl 2-amino-5-methylbenzoate

Methyl 5-methyl-2-nitrobenzoate

Reflux, 12h
(Reduction)

Reactant

Fe, NH₄Cl
Methanol/H₂O

Reagents

Filtration &
Concentration

Crude Mixture Liquid-Liquid Extraction
(DCM / aq. NaHCO₃)

Crude Product Methyl 2-amino-5-methylbenzoatePurified Product

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 2-amino-5-methylbenzoate.
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Role as a Synthetic Building Block

Reactive Sites

Potential Reactions

Methyl 2-amino-5-methylbenzoate

Amino Group (-NH₂) Ester Group (-COOCH₃)

Acylation / Sulfonylation Heterocycle Formation Hydrolysis Amidation

Library of Diverse
Derivative Compounds

Biological Screening
(Drug Discovery)

Click to download full resolution via product page

Caption: Logical role as a versatile building block in synthesis.

Safety and Handling
Methyl 2-amino-5-methylbenzoate is classified as an irritant. Users should adhere to

standard laboratory safety practices.

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and

may cause respiratory irritation (H335).[2]

Precautionary Statements:

Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash

hands thoroughly after handling. Wear protective gloves, eye protection, and face

protection.
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Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to

do. Continue rinsing. If irritation persists, get medical advice/attention.

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab

coat are required. Use a dust mask or work in a fume hood to avoid inhalation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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